N-(1-ALLYL-3-(PHENYLSULFONYL)-1H-PYRROLO(2,3-B)QUINOXALIN-2-YL)BENZAMIDE
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Overview
Description
N-(1-ALLYL-3-(PHENYLSULFONYL)-1H-PYRROLO(2,3-B)QUINOXALIN-2-YL)BENZAMIDE is a complex organic compound that belongs to the class of pyrroloquinoxaline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-ALLYL-3-(PHENYLSULFONYL)-1H-PYRROLO(2,3-B)QUINOXALIN-2-YL)BENZAMIDE typically involves multi-step organic reactions. The starting materials often include quinoxaline derivatives, which undergo various functional group transformations to introduce the allyl, phenylsulfonyl, and benzamide groups.
Industrial Production Methods
Industrial production methods for such complex compounds usually involve optimizing reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions can occur at various functional groups, potentially converting nitro groups to amines or reducing double bonds.
Substitution: Substitution reactions, such as nucleophilic aromatic substitution, can modify the quinoxaline core or the benzamide moiety.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dimethyl sulfoxide (DMSO), acetonitrile, methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the allyl group may yield epoxides, while reduction of nitro groups may produce amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(1-ALLYL-3-(PHENYLSULFONYL)-1H-PYRROLO(2,3-B)QUINOXALIN-2-YL)BENZAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Similar Compounds
Pyrroloquinoxaline derivatives: These compounds share a similar core structure and may exhibit comparable biological activities.
Phenylsulfonyl derivatives: Compounds with the phenylsulfonyl group may have similar chemical reactivity and applications.
Benzamide derivatives: Benzamide-containing compounds are often explored for their therapeutic potential.
Uniqueness
N-(1-ALLYL-3-(PHENYLSULFONYL)-1H-PYRROLO(2,3-B)QUINOXALIN-2-YL)BENZAMIDE is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Properties
IUPAC Name |
N-[3-(benzenesulfonyl)-1-prop-2-enylpyrrolo[3,2-b]quinoxalin-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20N4O3S/c1-2-17-30-24-22(27-20-15-9-10-16-21(20)28-24)23(34(32,33)19-13-7-4-8-14-19)25(30)29-26(31)18-11-5-3-6-12-18/h2-16H,1,17H2,(H,29,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOSIWNAPVXGOPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=C(C2=NC3=CC=CC=C3N=C21)S(=O)(=O)C4=CC=CC=C4)NC(=O)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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